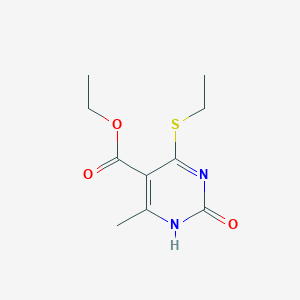![molecular formula C20H24N4O4 B6507496 N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide CAS No. 941932-58-7](/img/structure/B6507496.png)
N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide is a chemical compound with a complex molecular structure that lends itself to diverse applications in various fields. This compound's unique combination of dimethylamino, 4-methylphenyl, and 4-methyl-2-nitrophenyl groups contributes to its distinct properties and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide typically involves multi-step organic reactions. These steps may include:
Nitration of 4-methylphenyl: : Introduction of a nitro group into the aromatic ring.
Alkylation: : Formation of 2-(dimethylamino)-2-(4-methylphenyl)ethylamine through alkylation reactions.
Amidation: : Coupling of 2-(dimethylamino)-2-(4-methylphenyl)ethylamine with ethanoyl chloride to form ethanediamide derivatives.
Reaction conditions often require carefully controlled temperatures and the use of catalysts to ensure high yields and purity. Purification steps like recrystallization and chromatography are typically employed to isolate the final compound.
Industrial Production Methods: Industrial production of this compound might involve scaling up the synthetic routes described above. Automated continuous flow reactors can facilitate these processes, enhancing efficiency and yield, ensuring consistency and reducing the need for manual interventions.
Chemical Reactions Analysis
N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide undergoes various chemical reactions, making it an interesting subject for chemists.
Types of Reactions:Oxidation: : This compound can undergo oxidation reactions, altering its functional groups and potentially forming oxides or similar derivatives.
Reduction: : Reduction reactions can target the nitro group, converting it to an amine or other reduced forms.
Substitution: : The compound can undergo substitution reactions, where groups attached to the central carbon atoms are replaced with different functional groups.
Oxidizing agents: : For example, potassium permanganate or chromic acid.
Reducing agents: : Such as hydrogen gas with a palladium catalyst, or lithium aluminum hydride.
Substitution reagents: : For example, sodium hydroxide or halogenating agents like bromine.
Major Products: Major products from these reactions include various analogs with modified functionalities, potentially leading to derivatives with different chemical and biological properties.
Scientific Research Applications
N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide has broad applications across multiple domains:
Chemistry: Used as an intermediate in organic synthesis, facilitating the creation of new compounds with unique properties.
Biology: Serves as a probe for studying biological processes, particularly where the compound's specific interactions with biological macromolecules are of interest.
Medicine: Potential use in pharmacological studies, particularly in the design and testing of new therapeutic agents targeting specific molecular pathways.
Industry: May be utilized in the development of specialty chemicals, materials, and potentially as a catalyst in certain industrial reactions.
Mechanism of Action
The mechanism by which N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide exerts its effects can vary:
Molecular Targets: : Specific enzymes or receptors in biological systems.
Pathways: : Modulation of signal transduction pathways, affecting cellular processes and metabolic functions.
Interactions: : Binding affinity with target molecules, influencing the efficacy and specificity of its biological effects.
Comparison with Similar Compounds
N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide stands out due to its unique combination of functional groups, which provides distinct chemical and biological properties.
Similar Compounds:N'-[2-(dimethylamino)-2-(phenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide: : Lacks the 4-methyl group on the phenyl ring.
N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-chloro-2-nitrophenyl)ethanediamide: : Substitutes the nitro group with a chloro group.
N'-[2-(methylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide: : Different alkyl substitution on the amino group.
Each of these analogs has distinct properties that may affect their reactivity and applicability in various research and industrial contexts.
Feel free to tweak or ask for any specific details to be added. I aim to make this as detailed and useful as possible for your needs!
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(4-methyl-2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-13-5-8-15(9-6-13)18(23(3)4)12-21-19(25)20(26)22-16-10-7-14(2)11-17(16)24(27)28/h5-11,18H,12H2,1-4H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVAQLYAPRWWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)C)[N+](=O)[O-])N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B6507426.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6507430.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507445.png)
![ethyl 4-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6507453.png)
![ethyl 4-({[(2-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6507459.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide](/img/structure/B6507466.png)
![N'-[(4-methylphenyl)methyl]-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507470.png)
![N'-(2-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507472.png)
![ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6507480.png)
![N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B6507487.png)
![N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(2-nitrophenyl)ethanediamide](/img/structure/B6507488.png)
![N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507499.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507503.png)
